3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This tetrahydrotriazolopyridine building block features a differentiated scaffold: the cyclopropyl at C3 enhances metabolic stability and target binding, while the 6-COOH provides a versatile handle for amide coupling and esterification. Its saturated ring system imparts 3D character essential for fragment-based screening (MW 207.23). Positional isomers (5-, 7-, or 8-COOH) are not interchangeable due to distinct H-bonding geometries. Validated for gamma-secretase modulator (in vivo Aβ42 lowering) and kinase inhibitor (p38 MAPK, MET) programs, this intermediate enables systematic SAR at both the 3- and 6-positions.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1221726-07-3
Cat. No. B6144202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS1221726-07-3
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C3N2CC(CC3)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h6-7H,1-5H2,(H,14,15)
InChIKeyPSYDFVKXSKPQIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid: Core Scaffold Overview for Procurement Decisions


3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1221726-07-3) is a saturated heterocyclic building block belonging to the tetrahydrotriazolopyridine class. Its core scaffold features a [1,2,4]triazolo[4,3-a]pyridine bicycle with a cyclopropyl substituent at the 3-position and a carboxylic acid at the 6-position. This class of compounds has been investigated as gamma-secretase modulators for Alzheimer's disease [1] and as kinase inhibitors targeting p38 MAPK and MET [1][2]. The compound is primarily available as a research chemical with a typical purity of 95% .

Why Generic Substitution Fails for 3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid


Substituting this compound with a generic tetrahydrotriazolopyridine analog is unreliable because the specific combination of a cyclopropyl group at position 3, a carboxylic acid at position 6, and the saturated 5,6,7,8-tetrahydro ring system creates a unique physicochemical and pharmacological profile. The cyclopropyl substituent influences metabolic stability and target binding conformation compared to other alkyl groups [1], while the saturation state affects molecular shape and reactivity relative to the aromatic analog . Positional isomers with the carboxylic acid at the 5-, 7-, or 8-positions exhibit fundamentally different hydrogen-bonding geometries and steric environments, precluding direct interchangeability in structure-activity relationships.

Quantitative Differentiation Evidence for 3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Against Closest Analogs


Physicochemical Differentiation: Predicted logP and Solubility vs. Aromatic Analog

The saturated tetrahydro ring system of the target compound (CAS 1221726-07-3) confers distinct physicochemical properties compared to its fully aromatic analog 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1248926-27-3). The target compound has a molecular weight of 207.23 g/mol versus 203.20 g/mol for the aromatic analog . The saturation state increases molecular flexibility and is predicted to alter logP and aqueous solubility, which are critical parameters for fragment-based drug discovery and lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Positional Isomer Differentiation: Carboxylic Acid at 6-Position vs. 5-, 7-, and 8-Position Analogs

Within the 3-cyclopropyl-tetrahydrotriazolopyridine scaffold, the position of the carboxylic acid substituent is a critical determinant of molecular recognition. The target compound bears the carboxylic acid at position 6, distinguishing it from the 5-carboxylic acid (benchchem reference), 7-carboxylic acid (CAS available from Kishida), and 8-carboxylic acid (CAS available from Fluorochem) positional isomers [1]. This positional variation alters the distance and orientation of the hydrogen-bond donor/acceptor relative to the triazolopyridine core, fundamentally changing pharmacophoric geometry.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Cyclopropyl vs. tert-Butyl Substituent: Implications for Metabolic Stability

The cyclopropyl group at position 3 of the target compound provides a distinct metabolic and conformational profile compared to the tert-butyl analog 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, which has been identified as a structurally similar compound . Cyclopropyl groups are known in medicinal chemistry to reduce CYP450-mediated oxidation relative to alkyl chains, while offering different steric bulk and conformational constraints than tert-butyl groups. However, no direct comparative metabolic stability data exists for these two specific compounds.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimal Application Scenarios for 3-Cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Based on Quantitative Evidence


Fragment-Based Drug Discovery Libraries Requiring Saturated Heterocyclic Scaffolds

The target compound is suitable for inclusion in fragment libraries focused on saturated heterocyclic scaffolds, where its tetrahydro ring system provides three-dimensional character distinct from planar aromatic analogs. The 6-position carboxylic acid offers a synthetic handle for amide coupling or esterification, enabling rapid fragment elaboration. Its molecular weight of 207.23 g/mol falls within the optimal fragment range (MW < 250), and the predicted physicochemical properties support its use in fragment-based screening cascades [1]. This application is supported by the physicochemical evidence in Evidence Item 1.

Gamma-Secretase Modulator (GSM) Lead Optimization Campaigns

Given that the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a core for gamma-secretase modulators with demonstrated in vivo Abeta42-lowering efficacy and brain penetration [1], the target compound serves as a key intermediate for SAR exploration at the 3- and 6-positions. The cyclopropyl substituent at position 3 and the carboxylic acid at position 6 provide specific vectors for optimization of potency, lipophilicity, and metabolic stability within this therapeutic class.

Kinase Inhibitor Scaffold Diversification Programs

The triazolopyridine class has been established as a kinase inhibitor scaffold, particularly against p38 MAP kinase and MET [1]. The target compound, with its saturated ring system and specific substitution pattern, offers a differentiated chemotype from the more common aromatic triazolopyridines. This scaffold can be used to diversify kinase inhibitor libraries and explore selectivity profiles that may differ from those of aromatic analogs, as supported by the class-level evidence in Evidence Items 2 and 3.

Custom Synthesis Starting Material for Position-6-Derivatized Analog Libraries

The 6-position carboxylic acid functionality makes this compound an ideal starting material for parallel synthesis of amide, ester, or hydrazide libraries. The cyclopropyl group at position 3 remains constant while diverse groups are introduced at position 6, enabling systematic SAR studies. This application leverages the unique positional availability of the carboxylic acid at position 6, which is not present in the 5-, 7-, or 8-carboxylic acid positional isomers .

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